1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as AL-34662, is a synthetically derived compound studied for its potential in treating ocular hypertension and glaucoma. [] It is classified as a serotonin 5-HT2 receptor agonist, exhibiting a high affinity for these receptors. [] While initial tryptamine-based 5-HT2 receptor agonists showed promise for ocular hypertension treatment, they presented challenges like poor solution stability and potent central nervous system activity. [] 1-((S)-2-aminopropyl)-1H-indazol-6-ol emerged as a potential alternative with improved characteristics for research. []
This compound is derived from indazole, a bicyclic structure known for its biological activity. The specific compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol has been studied for its interactions with serotonin receptors, particularly in the context of ocular health. It is classified under the following categories:
The synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol has been explored in various studies, often focusing on efficient methods that yield high purity and yield. One notable method involves the use of β-cyclodextrin as a supramolecular catalyst, which facilitates the reaction in aqueous conditions, enhancing environmental sustainability and reducing hazardous waste.
These methods highlight the trend towards greener chemistry in pharmaceutical synthesis, aiming to minimize environmental impact while maximizing efficiency.
The molecular structure of 1-((S)-2-aminopropyl)-1H-indazol-6-ol features a chiral center at the carbon atom connected to the amino group. The indazole ring system contributes to its biological activity through interactions with various receptors.
The presence of the hydroxyl group at position 6 of the indazole ring enhances its solubility and potential interactions with biological targets.
1-((S)-2-aminopropyl)-1H-indazol-6-ol participates in various chemical reactions typical for amines and phenolic compounds. Notably, it can undergo:
These reactions are crucial for developing analogs that may exhibit improved efficacy or reduced side effects.
The primary mechanism of action for 1-((S)-2-aminopropyl)-1H-indazol-6-ol involves its role as an agonist at serotonin 5-HT2 receptors. Upon binding to these receptors, it induces a cascade of intracellular signaling that can lead to reduced intraocular pressure.
This mechanism underscores its potential therapeutic application in managing ocular hypertension.
The physical and chemical properties of 1-((S)-2-aminopropyl)-1H-indazol-6-ol are critical for understanding its behavior in biological systems and during formulation development.
The applications of 1-((S)-2-aminopropyl)-1H-indazol-6-ol extend beyond basic research into practical therapeutic uses:
1-((S)-2-aminopropyl)-1H-indazol-6-ol is a chiral indazole derivative with the molecular formula C₁₀H₁₃N₃O and a molar mass of 191.234 g/mol. Its systematic IUPAC name reflects the (S)-configuration at the chiral aminopropyl side chain and the substitution at the indazole nitrogen (N1-position). The compound features a hydrogen-bond-capable phenolic hydroxyl group at the 6-position of the indazole core and a primary amine functional group, conferring both hydrophilicity and protonation-dependent charge characteristics. It exhibits tautomerism between 1H- and 2H-indazole forms, though X-ray crystallography and nuclear magnetic resonance studies confirm the 1H-indazole configuration as the dominant and thermodynamically stable form in solid and solution states [8].
Table 1: Chemical Identifiers of 1-((S)-2-aminopropyl)-1H-indazol-6-ol
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not explicitly provided (PubChem CID: 135453290) |
Molecular Formula | C₁₀H₁₃N₃O |
IUPAC Name | 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol |
Chiral Center | (S)-configuration at C2 of propyl chain |
Key Functional Groups | Phenolic –OH, Primary –NH₂ |
Dominant Tautomer | 1H-Indazole |
Melting Point | 170–172°C (literature-reported analog) |
The therapeutic exploration of indazole scaffolds gained momentum in the late 20th century, driven by their structural novelty and diverse bioactivity. Early indazole derivatives like benzydamine (an anti-inflammatory) and lonidamine (investigated in oncology) demonstrated clinical potential but were limited by off-target effects. The discovery of serotonin 5-hydroxytryptamine 2 (5-HT₂) receptor agonism as a mechanism for intraocular pressure (IOP) reduction catalyzed focused medicinal chemistry efforts. Initial tryptamine-based 5-HT₂ agonists (e.g., α-methyl-5-hydroxytryptamine) suffered from poor metabolic stability in ocular formulations and undesirable central nervous system penetration due to their ability to cross the blood-brain barrier. This prompted a shift toward the structurally more rigid indazole core, designed to enhance solution stability and limit CNS access. Compound optimization yielded 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a key milestone, exhibiting markedly improved stability and peripheral selectivity compared to predecessors [1] [7]. Subsequent analogs like AL-34662 further exemplified this strategy [7].
Ocular hypertension, a major risk factor for glaucoma, involves dysregulation of aqueous humor dynamics. Serotonin 5-HT₂ receptors, densely expressed in human ciliary muscle and trabecular meshwork tissues, modulate intracellular calcium signaling and prostaglandin release upon agonist binding. Activation triggers downstream pathways that enhance both uveoscleral outflow (via matrix metalloproteinase induction and cytoskeletal relaxation) and conventional outflow facility, collectively reducing IOP. Crucially, this mechanism operates independently of the prostaglandin FP receptor pathway used by drugs like travoprost or latanoprost. Preclinical studies confirmed that selective 5-HT₂ agonism potently lowers IOP in normotensive and ocular hypertensive animal models. However, classical 5-HT₂ agonists (e.g., hallucinogens like DOI) activate central receptors, causing psychotropic effects. This underscored the necessity for peripherally restricted agents like 1-((S)-2-aminopropyl)-1H-indazol-6-ol, designed to exert local ocular effects without CNS engagement [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: